molecular formula C28H30N4O2S2 B12373859 Antitumor agent-122

Antitumor agent-122

Cat. No.: B12373859
M. Wt: 518.7 g/mol
InChI Key: MSWXPGNCXHFNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-122 involves a multi-step process. One of the methods includes the preparation of a 5-step, 3-pot sequence that is mainly done in recyclable water, highlighting the use of environmentally responsible techniques . The process involves the use of a palladium catalyst at a significantly reduced concentration compared to traditional methods.

Industrial Production Methods

Industrial production methods for this compound are designed to be environmentally friendly. The process utilizes recyclable solvents and minimizes the use of hazardous reagents, making it a greener alternative to conventional synthesis routes .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-122 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antitumor properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts, organic solvents, and stabilizing agents like polyethylene glycol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed

The major products formed from the reactions involving this compound are derivatives with enhanced antiproliferative activity. These derivatives are tested for their efficacy against different cancer cell lines to identify the most potent compounds .

Scientific Research Applications

Antitumor agent-122 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Antitumor agent-122 involves binding to specific molecular targets and pathways within cancer cells. It inhibits cell proliferation, induces apoptosis, and disrupts the cell cycle. The compound targets proteins involved in cell growth and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antitumor agent-122 stands out due to its low toxicity and limited resistance compared to other antitumor agents. Its environmentally friendly synthesis process also makes it a unique and sustainable option for cancer treatment .

Properties

Molecular Formula

C28H30N4O2S2

Molecular Weight

518.7 g/mol

IUPAC Name

benzyl 4-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-6-yl]piperazine-1-carbodithioate

InChI

InChI=1S/C28H30N4O2S2/c1-29(2)13-18-32-26(33)22-10-6-9-21-24(12-11-23(25(21)22)27(32)34)30-14-16-31(17-15-30)28(35)36-19-20-7-4-3-5-8-20/h3-12H,13-19H2,1-2H3

InChI Key

MSWXPGNCXHFNIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=S)SCC5=CC=CC=C5)C=CC=C3C1=O

Origin of Product

United States

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